molecular formula C8H6N4O3 B11894088 5-nitro-1H-indazole-3-carboxamide

5-nitro-1H-indazole-3-carboxamide

Cat. No.: B11894088
M. Wt: 206.16 g/mol
InChI Key: IOVKLVGZAHLTCH-UHFFFAOYSA-N
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Description

5-nitro-1H-indazole-3-carboxamide is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are used in various medicinal applications. The nitro group at the 5-position and the carboxamide group at the 3-position make this compound particularly interesting for research in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method includes the nitration of 1H-indazole to form 5-nitro-1H-indazole, which is then reacted with a suitable carboxylating agent to introduce the carboxamide group .

Industrial Production Methods

Industrial production methods for 5-nitro-1H-indazole-3-carboxamide often involve optimized reaction conditions to maximize yield and purity. These methods may include the use of catalysts and specific solvents to facilitate the nitration and carboxylation reactions .

Chemical Reactions Analysis

Types of Reactions

5-nitro-1H-indazole-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-nitro-1H-indazole-3-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-nitro-1H-indazole-3-carboxamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The nitro group can also undergo reduction to form reactive intermediates that can interact with cellular components .

Comparison with Similar Compounds

Similar Compounds

  • 5-nitroindazole
  • 5-nitro-2H-indazole
  • 5-nitrobenzimidazole
  • 5-nitrobenzotriazole

Uniqueness

5-nitro-1H-indazole-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the nitro and carboxamide groups allows for a wide range of chemical modifications and interactions with biological targets .

Properties

IUPAC Name

5-nitro-1H-indazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N4O3/c9-8(13)7-5-3-4(12(14)15)1-2-6(5)10-11-7/h1-3H,(H2,9,13)(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOVKLVGZAHLTCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])C(=NN2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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